molecular formula C19H22N2O4S2 B2721781 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1208541-55-2

1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2721781
CAS RN: 1208541-55-2
M. Wt: 406.52
InChI Key: RQSXCHMTWLAGDK-UHFFFAOYSA-N
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Description

1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagents

Compounds similar to 1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone have been utilized as electrophilic trifluoromethylthiolation reagents. These reagents are pivotal in synthesizing trifluoromethylthio compounds, which are valuable in pharmaceuticals and agrochemicals due to their unique biological activities. The efficiency of these reagents under copper catalysis to transform a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds has been highlighted, showcasing their versatility and potential in synthetic chemistry (Huang et al., 2016).

HIV-1 Replication Inhibitors

Research into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share a structural resemblance to the compound of interest, has identified them as potent inhibitors of HIV-1 replication. This underscores the compound's potential in developing novel antiviral therapies, particularly in combating HIV/AIDS. The synthesis and identification of these derivatives as promising against HIV-1 replication suggest a pathway for new drug development efforts (Che et al., 2015).

Antihypertensive Agents

The structural framework of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including substituents similar to those in the compound , has been evaluated for antihypertensive properties. These studies provide a foundation for exploring the compound as a potential antihypertensive agent, offering insights into novel therapeutic options for managing hypertension (Caroon et al., 1981).

Anticancer Evaluation

Compounds incorporating the phenylaminosulfanyl moiety, akin to the structure of the discussed compound, have shown significant cytotoxic activity against various human cancer cell lines. This highlights the compound's potential application in cancer research, particularly in the synthesis and development of new anticancer agents. The evaluation of these compounds' cytotoxic activities has revealed promising leads for further investigation in oncology (Ravichandiran et al., 2019).

Antibacterial and Antifungal Activities

A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, structurally related to the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies underline the potential of such compounds in addressing microbial resistance, providing a pathway for the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c22-18(15-16-5-4-14-26-16)20-10-8-19(9-11-20)21(12-13-25-19)27(23,24)17-6-2-1-3-7-17/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSXCHMTWLAGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone

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